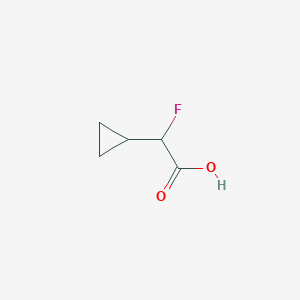
2-Cyclopropyl-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-fluoroacetic acid is a useful research compound. Its molecular formula is C5H7FO2 and its molecular weight is 118.107. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : 2-Cyclopropyl-2-fluoroacetic acid is used in the synthesis of novel chemical compounds. For example, it has been utilized in the preparation of 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles, which exhibit significant insecticidal activities (Shi et al., 2000).
- Enantioselective Synthesis : This compound plays a role in the organocatalytic enantioselective synthesis of α-fluoro-β-amino acid derivatives, which are important in medicinal chemistry (Straub & Birman, 2018).
- Photophysical Properties : this compound derivatives, such as trisaminocyclopropenium cations, have been studied for their unique photophysical properties, indicating potential applications in bioimaging and diagnostic technologies (Guest et al., 2020).
Environmental and Biological Implications
- Toxicology and Biodegradation : The toxicological profile of fluoroacetate, a related compound, has been extensively studied, highlighting the need for effective biodegradation techniques for fluorocarboxylic acids. Studies focus on understanding the defluorination mechanisms and developing enzyme-based treatments (Goncharov et al., 2006); (Li et al., 2019).
- Antimycobacterial Activities : Derivatives of this compound, such as certain fluoroquinolones, have been synthesized and evaluated for their antimycobacterial activities against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Analytical Applications
- Analytical Techniques : Methods have been developed for the determination of fluoroacetate, a compound related to this compound, in water and biological samples, demonstrating the importance of analytical techniques in environmental and forensic science (Koryagina et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that fluoroacetic acid derivatives generally interact with various enzymes and proteins within the body .
Mode of Action
It’s known that fluoroacetic acid derivatives can participate in various chemical reactions such as suzuki–miyaura coupling . In this process, the compound may interact with its targets, leading to changes in their function or structure .
Biochemical Pathways
These processes include the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .
Pharmacokinetics
Studies on fluoroacetic acid indicate that it can be detected in plasma and its concentrations can influence the clinical prognosis of patients with fluoroacetic acid intoxication .
Result of Action
It’s known that fluoroacetic acid derivatives can cause various symptoms and biochemical changes in patients, including changes in glucose levels, white blood cell count, and serum potassium .
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-2-fluoroacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling process, in which the compound may participate, is known to be influenced by the reaction conditions . Additionally, the compound’s safety profile indicates that it should be stored properly to maintain its stability .
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-2-fluoroacetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound is known to inhibit aconitase, an enzyme in the Krebs cycle, by forming a stable complex with its active site. This inhibition disrupts the cycle, leading to an accumulation of citrate and a subsequent decrease in cellular energy production . Additionally, this compound interacts with other biomolecules such as coenzyme A, forming fluoroacetyl-CoA, which further participates in metabolic pathways.
Cellular Effects
The effects of this compound on cells are profound, influencing various cellular processes. This compound affects cell signaling pathways by altering the levels of key metabolites, thereby impacting gene expression and cellular metabolism. For instance, the inhibition of aconitase leads to changes in the levels of citrate and other intermediates, which can modulate the activity of transcription factors and other regulatory proteins. Consequently, this compound can induce apoptosis in certain cell types by disrupting energy production and metabolic homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of aconitase, forming a covalent bond that prevents the enzyme from catalyzing its normal reaction. This binding interaction is highly specific and results in the irreversible inhibition of aconitase activity. Additionally, this compound can be converted into fluoroacetyl-CoA, which then inhibits other enzymes in the metabolic pathway, further amplifying its biochemical effects .
Propiedades
IUPAC Name |
2-cyclopropyl-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGZMVDTSMCYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554428-25-9 |
Source


|
| Record name | 2-cyclopropyl-2-fluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

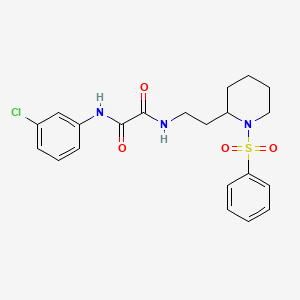
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)
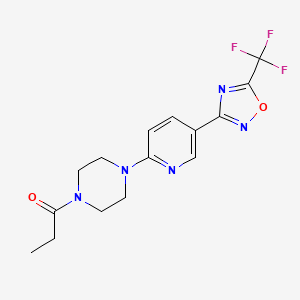
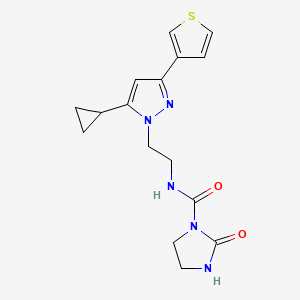
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)
![3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-5-[(5E)-3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3007131.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007133.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)
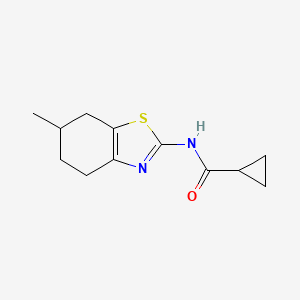
![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
